4-Bromo-5-chloro-2-methylpyridine
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Overview
Description
4-Bromo-5-chloro-2-methylpyridine is a heterocyclic organic compound with the molecular formula C6H5BrClN It is a derivative of pyridine, characterized by the presence of bromine, chlorine, and a methyl group attached to the pyridine ring
Mechanism of Action
Target of Action
It is known that this compound is used as a starting material in the preparation of various other compounds, indicating its potential role in various biochemical reactions .
Mode of Action
It is used in the synthesis of various compounds, suggesting that it may interact with its targets through chemical reactions to form new compounds .
Biochemical Pathways
It is used in the synthesis of biaryls through a one-pot tandem borylation/suzuki-miyaura cross-coupling reaction . This suggests that it may play a role in the biochemical pathways involved in these reactions.
Result of Action
It is used in the synthesis of various compounds, suggesting that its action results in the formation of these compounds .
Biochemical Analysis
Biochemical Properties
4-Bromo-5-chloro-2-methylpyridine plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound has been shown to interact with enzymes such as cytochrome P450, which is involved in the metabolism of various xenobiotics. The interaction between this compound and cytochrome P450 can lead to the inhibition of the enzyme’s activity, affecting the metabolic pathways of other compounds. Additionally, this compound can bind to proteins such as albumin, influencing its distribution and bioavailability in biological systems .
Cellular Effects
The effects of this compound on cellular processes are diverse. This compound has been observed to influence cell signaling pathways, particularly those involving mitogen-activated protein kinases (MAPKs). By modulating MAPK pathways, this compound can affect gene expression and cellular metabolism. For instance, it can lead to the upregulation or downregulation of specific genes involved in cell proliferation and apoptosis . Furthermore, this compound has been shown to impact cellular metabolism by altering the activity of key metabolic enzymes .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms is the binding interaction with cytochrome P450 enzymes, leading to enzyme inhibition. This interaction can result in the accumulation of substrates that are normally metabolized by cytochrome P450, thereby affecting metabolic homeostasis . Additionally, this compound can act as an agonist or antagonist for specific receptors, influencing downstream signaling pathways and gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability of this compound is influenced by factors such as temperature and pH. Under optimal storage conditions (2-8°C), this compound remains stable for extended periods . Exposure to higher temperatures or extreme pH conditions can lead to degradation, reducing its efficacy in biochemical assays. Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in in vitro models .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can modulate enzyme activity and gene expression without causing significant toxicity . At higher doses, this compound can induce toxic effects, including hepatotoxicity and nephrotoxicity . These adverse effects are likely due to the accumulation of the compound and its metabolites in target organs.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites can further interact with other enzymes and cofactors, influencing metabolic flux and metabolite levels. The metabolic pathways of this compound are complex and can vary depending on the biological system and experimental conditions .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. For instance, this compound can be transported across cell membranes by organic anion transporters, facilitating its uptake into cells . Once inside the cell, this compound can bind to intracellular proteins, affecting its localization and accumulation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-5-chloro-2-methylpyridine typically involves halogenation reactions starting from 2-methylpyridine. One common method includes the following steps:
Bromination: 2-Methylpyridine is treated with bromine in the presence of a catalyst such as iron(III) bromide to introduce the bromine atom at the 4-position.
Chlorination: The brominated product is then subjected to chlorination using a chlorinating agent like thionyl chloride or phosphorus pentachloride to introduce the chlorine atom at the 5-position.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and concentration) can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-5-chloro-2-methylpyridine can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine and chlorine atoms can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Suzuki-Miyaura Coupling: This compound can participate in palladium-catalyzed cross-coupling reactions with boronic acids to form biaryl compounds.
Oxidation: The methyl group can be oxidized to a carboxylic acid or other functional groups using oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium thiolate in polar aprotic solvents like dimethyl sulfoxide.
Suzuki-Miyaura Coupling: Palladium catalysts, boronic acids, and bases like potassium carbonate in solvents such as tetrahydrofuran or toluene.
Oxidation: Potassium permanganate in aqueous or acidic conditions.
Major Products
Nucleophilic Substitution: Substituted pyridines with various functional groups.
Suzuki-Miyaura Coupling: Biaryl compounds.
Oxidation: Pyridine carboxylic acids or other oxidized derivatives.
Scientific Research Applications
4-Bromo-5-chloro-2-methylpyridine has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Pharmaceuticals: This compound can be used in the development of drugs, particularly as an intermediate in the synthesis of active pharmaceutical ingredients.
Agrochemicals: It is used in the synthesis of herbicides, fungicides, and insecticides.
Material Science: It can be employed in the preparation of functional materials, such as ligands for catalysis or components of organic electronic devices.
Comparison with Similar Compounds
Similar Compounds
4-Bromo-2-chloro-5-methylpyridine: Similar structure but with different positions of the halogen atoms.
4-Bromo-2-methylpyridine: Lacks the chlorine atom.
5-Bromo-2-chloro-4-methylpyridine: Different positions of the halogen and methyl groups.
Uniqueness
4-Bromo-5-chloro-2-methylpyridine is unique due to the specific arrangement of bromine, chlorine, and methyl groups on the pyridine ring. This unique structure imparts distinct reactivity and properties, making it valuable for specific synthetic applications and research purposes.
Properties
IUPAC Name |
4-bromo-5-chloro-2-methylpyridine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrClN/c1-4-2-5(7)6(8)3-9-4/h2-3H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNVMDSYZOIIFLJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=N1)Cl)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrClN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.47 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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